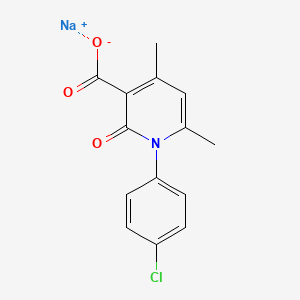
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a 4-chlorophenyl group, and two methyl groups. The sodium salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Substitution Reactions:
Oxidation and Reduction: The oxidation of the methyl groups and the reduction of the carboxylic acid group to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to its corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated or aminated derivatives
科学的研究の応用
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Uniqueness
Compared to other pyridinecarboxylic acids, 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt is unique due to the presence of the 4-chlorophenyl group and the sodium salt form. These structural features confer distinct chemical properties, such as increased solubility and enhanced biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
24522-24-5 |
|---|---|
分子式 |
C14H11ClNNaO3 |
分子量 |
299.68 g/mol |
IUPAC名 |
sodium;1-(4-chlorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO3.Na/c1-8-7-9(2)16(13(17)12(8)14(18)19)11-5-3-10(15)4-6-11;/h3-7H,1-2H3,(H,18,19);/q;+1/p-1 |
InChIキー |
FOZWUFCBWIEFSQ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
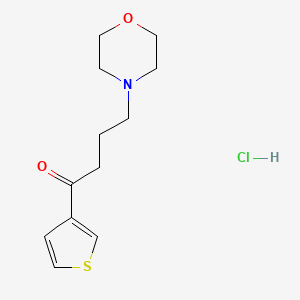
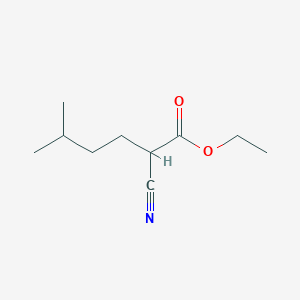
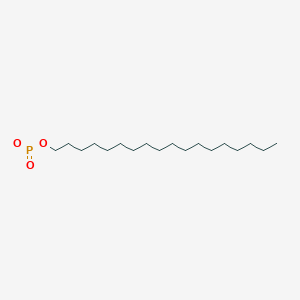
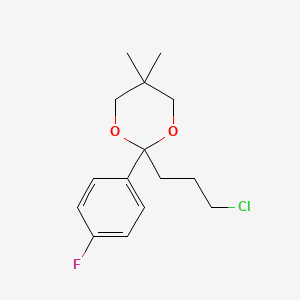
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
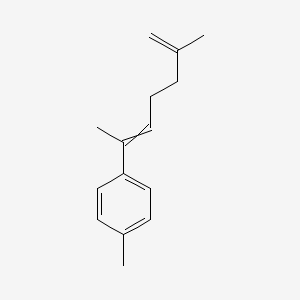
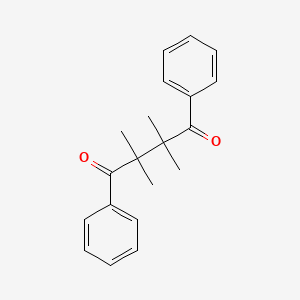
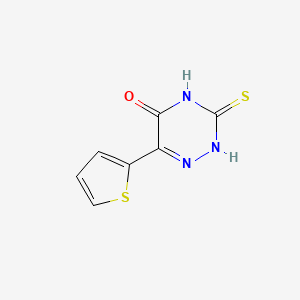

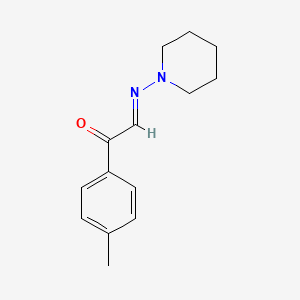
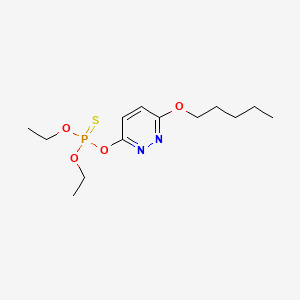
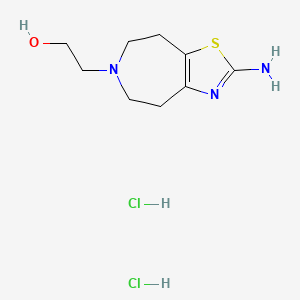
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
